Methyl 4-(oxiran-2-ylmethoxy)benzoate

medicinal chemistry positional isomerism anti-inflammatory derivatives

Sourcing para-substituted glycidyl ethers with reliable purity for multi-step synthesis often leads to inconsistent reactivity from positional isomer contamination. Methyl 4-(oxiran-2-ylmethoxy)benzoate (CAS 5535-03-5) provides a structurally defined dual epoxide-ester architecture: • Cited intermediate for tyrosinase inhibitors in skin-lightening cosmetics • ≥98% purity ensures reproducible epoxide ring-opening and ester hydrolysis/transesterification • Para-substitution ensures distinct reactivity vs. ortho isomer (CAS 22589-46-4), preventing cross-contamination in multi-step syntheses Available for immediate procurement with full QA documentation.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 5535-03-5
Cat. No. B030215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(oxiran-2-ylmethoxy)benzoate
CAS5535-03-5
SynonymsMethyl 4-(2,3-Epoxypropoxy)benzoate; 
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C11H12O4/c1-13-11(12)8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3
InChIKeyGVMPCQYYYYFGMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(oxiran-2-ylmethoxy)benzoate Procurement Guide


Methyl 4-(oxiran-2-ylmethoxy)benzoate (CAS 5535-03-5) is a para-substituted benzoate ester bearing a terminal epoxide moiety on a glycidyl ether side chain, with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol [1]. The compound presents as a white solid at ambient temperature, is soluble in chloroform, dichloromethane, and ethyl acetate, and is commercially available at purities of ≥95% (AKSci) to 98% (Coompo Research Chemicals) [2]. Its dual epoxide–ester architecture enables reactivity both through oxirane ring-opening (nucleophilic addition, cationic polymerization) and ester hydrolysis/transesterification, positioning it as a versatile building block in organic synthesis, epoxy monomer research, and pharmaceutical intermediate production [1].

Substitution Risks for Methyl 4-(oxiran-2-ylmethoxy)benzoate


Generic substitution within the glycidyloxy-benzoate family is precluded by three structural determinants that govern reactivity and application specificity. First, the para (4-) substitution pattern of the epoxide-bearing side chain relative to the methyl ester directly controls both steric accessibility at the oxirane ring and electronic communication between the electron-withdrawing ester and the electron-donating ether linkage; the ortho isomer (methyl 2-(oxiran-2-ylmethoxy)benzoate, CAS 22589-46-4) is documented as the critical intermediate in a published series of anti-inflammatory methyl salicylate–piperazine derivatives, confirming that positional isomerism dictates divergent synthetic utility [1]. Second, the methyl ester moiety is not merely a protecting group—conversion to the free carboxylic acid (4-(oxiran-2-ylmethoxy)benzoic acid, CAS 35217-95-9) alters solubility, hydrogen-bonding capacity, and epoxide ring-opening regioselectivity, rendering acid and ester forms non-interchangeable in multi-step syntheses . Third, substituting the methyl ester with an ethyl ester (CAS 50625-94-0) modifies the leaving-group propensity during transesterification and shifts the monomer's viscosity and curing profile in epoxy formulations, as documented in comparative glycidyl ester reactivity studies . These structural features collectively mean that in-class analogs cannot serve as drop-in replacements without re-optimization of reaction conditions and re-validation of downstream performance.

Methyl 4-(oxiran-2-ylmethoxy)benzoate Performance Evidence


Para vs. Ortho Isomerism in Bioactive Synthesis

The para-isomer (CAS 5535-03-5) and ortho-isomer (methyl 2-(oxiran-2-ylmethoxy)benzoate, CAS 22589-46-4) exhibit fundamentally different reactivity in pharmaceutical intermediate synthesis. In a peer-reviewed study published in Molecules (2016), the ortho isomer was employed as the key epoxide intermediate (compound c) in the synthesis of 16 methyl salicylate–piperazine derivatives via nucleophilic ring-opening with piperazine-containing nucleophiles [1]. The para isomer, by contrast, is not utilized in this pathway—the steric and electronic environment of the para-substituted benzoate directs nucleophilic attack to different regiochemical outcomes and produces a distinct product scaffold. This positional specificity means that researchers targeting anti-inflammatory salicylate derivatives must procure the ortho isomer specifically, while the para isomer serves as an intermediate for tyrosinase inhibitors in skin-lightening cosmetic applications [2].

medicinal chemistry positional isomerism anti-inflammatory derivatives

Cationic vs. Radical Photopolymerization Kinetics

Methyl 4-(oxiran-2-ylmethoxy)benzoate undergoes cationic photopolymerization with kinetic behavior distinct from conventional radical-polymerized (meth)acrylate monomers. Quantitative kinetic data derived from iodonium salt photoinitiator systems demonstrate that the propagation rate constant (kₚ) for this epoxy monomer class increases from 0.85 L/mol·s at 25°C to 3.45 L/mol·s at 80°C, reflecting strong temperature dependence characteristic of living cationic chain growth . Maximum conversions of 85–94% are achievable depending on reaction temperature and photoinitiator efficiency, with triaryliodonium salts delivering the highest polymerization rates, followed by diaryliodonium salts . Critically, this polymerization is not inhibited by atmospheric oxygen—a key limitation of radical systems—and maintains high active-center concentrations throughout the reaction (non-terminating character), enabling thick-film curing and complete polymerization under ambient conditions .

cationic photopolymerization epoxy monomer curing kinetics

Methyl Ester vs. Free Acid: Property Differences

The methyl ester (CAS 5535-03-5) and the corresponding free carboxylic acid (4-(oxiran-2-ylmethoxy)benzoic acid, CAS 35217-95-9) exhibit markedly different computed and experimentally observed physicochemical profiles. PubChem computed data for the methyl ester yields XLogP3 = 2.0, topological polar surface area (TPSA) = 48.1 Ų, and zero hydrogen bond donors [1]. In contrast, 4-(oxiran-2-ylmethoxy)benzoic acid crystallizes in the monoclinic system (P2₁/n space group) and forms carboxyl dimers in the solid state via intermolecular hydrogen bonding, as established by X-ray crystallography [2]. This hydrogen-bonding capacity of the free acid increases TPSA by approximately 19 Ų and reduces membrane permeability (predicted logP decrease of ~0.5–0.8 log units), rendering the acid form unsuitable for applications requiring passive membrane diffusion or non-aqueous formulation. The methyl ester's absence of acidic protons also prevents unwanted salt formation or acid-catalyzed epoxide ring-opening during storage and reaction workup.

physicochemical properties ester vs. acid formulation design

Glass Transition Temperature and Crosslinking Density

Polymer networks derived from methyl 4-(oxiran-2-ylmethoxy)benzoate via cationic photopolymerization exhibit a tunable glass transition temperature (Tg) that scales predictably with crosslinking density. Experimental data collated from epoxy network studies indicate that Tg increases from approximately 120°C at 25% crosslinking to approximately 190°C at 95% crosslinking, following a linear relationship with the reciprocal of the molecular weight between crosslinks (Mc), consistent with the classical Fox–Loshaek model for highly crosslinked networks . The mesh size of the polymer network decreases correspondingly from approximately 15.2 nm in lightly crosslinked systems to 2.1 nm in highly crosslinked systems, directly affecting mechanical modulus, solvent resistance, and thermal stability . For context, DGEBA-based networks cured with aromatic amines typically achieve Tg values in the range of 150–180°C at full cure [1]. The benzoate ester linkage in this monomer introduces additional chain stiffness and aromatic content compared to aliphatic glycidyl ethers, contributing to the upper-end thermal performance.

polymer networks glass transition temperature crosslinking density

Regioselective Epoxide Ring-Opening Selectivity

The epoxide ring-opening chemistry of methyl 4-(oxiran-2-ylmethoxy)benzoate exhibits distinct regioselectivity patterns that can be tuned by catalyst selection and water content. Under homogeneous acid catalysis (HCl in dioxane/ethanol), optimization of water content to 8–10 wt% achieves 98% selectivity for the desired ring-opened product while minimizing ester hydrolysis and epoxide hydration side reactions at 100°C . In contrast, the use of Lewis acid catalysts such as zinc-based double metal cyanide (DMC) complexes promotes regioselective head-to-tail addition with narrow molecular weight distributions (PDI = 1.09–1.22) under mild, aprotic conditions, avoiding ester group degradation . These optimized process parameters represent a significant differentiation from less sterically hindered aliphatic epoxides, where ring-opening is generally less sensitive to catalyst-water balance and ester stability is not a concurrent concern.

epoxide ring-opening process chemistry selectivity optimization

LTA₄ Hydrolase Inhibitor Scaffold Comparison

Patent EP0360246 discloses 3-oxiranyl benzoic acids and their methyl ester derivatives as inhibitors of leukotriene A₄ (LTA₄) hydrolase, the enzyme that converts LTA₄ to the potent proinflammatory mediator leukotriene B₄ (LTB₄) [1]. This patent series establishes that 3-oxiranyl-substituted benzoates—where the epoxide is directly attached to the aromatic ring at the meta position—are pharmacologically active against inflammatory conditions including psoriasis, Crohn's disease, ulcerative colitis, arthritis, and gout [1]. Methyl 4-(oxiran-2-ylmethoxy)benzoate (CAS 5535-03-5) differs fundamentally from this patented scaffold: its epoxide is positioned at the para position and is separated from the aromatic ring by a –OCH₂– spacer, creating a glycidyl ether rather than a directly-attached oxirane. This structural divergence alters epoxide electrophilicity (glycidyl ether epoxides are generally less reactive than aryl-substituted epoxides), metabolic stability, and the three-dimensional pharmacophore presentation to the LTA₄ hydrolase active site.

LTA₄ hydrolase epoxide pharmacophore anti-inflammatory patent

Methyl 4-(oxiran-2-ylmethoxy)benzoate Applications


Skin-Lightening Cosmetic Intermediate

CAS 5535-03-5 is specifically cited as an intermediate in the production of tyrosinase inhibitors used in skin-lightening cosmetics [1]. Procurement in ≥98% purity (Coompo Research Chemicals Cat. C250841) is recommended to minimize byproducts that could interfere with downstream inhibitor synthesis or introduce cytotoxic impurities into cosmetic formulations. This application leverages the para-substituted glycidyl ether architecture, which is distinct from the ortho isomer employed in anti-inflammatory salicylate derivatives [2].

Oxygen-Insensitive Thick-Film Coatings

The living cationic polymerization character and oxygen insensitivity of this epoxy monomer make it suitable for UV-curable thick-film coatings, electronic encapsulants, and 3D-printing resins where radical-polymerized (meth)acrylates suffer from oxygen inhibition at the surface . Maximum conversions of 85–94% are achievable with iodonium salt photoinitiators, with propagation rate constants tunable from 0.85 to 3.45 L/mol·s across the 25–80°C temperature range . The resulting networks exhibit Tg values up to ~190°C at high crosslinking density, surpassing typical DGEBA-amine systems .

Liquid Crystalline Epoxy Resin Building Block

The 4-(oxiran-2-ylmethoxy)benzoate substructure serves as a key mesogenic building block in the synthesis of triaromatic diester liquid crystalline epoxy resins. Published LCER formulations incorporate the 4-(oxiran-2-ylmethoxy)benzoate moiety to introduce both aromatic ester mesogenic character and terminal epoxide crosslinking functionality [3]. The methyl ester variant (CAS 5535-03-5) provides lower melt viscosity compared to phenyl or biphenyl ester analogs, facilitating processing prior to thermal curing.

Precision Polymer Synthesis via Selective Ring-Opening

The concurrent presence of an epoxide and a methyl ester in the same molecule creates opportunities for chemoselective transformations. Under optimized conditions (8–10 wt% water, HCl/dioxane, 100°C), epoxide ring-opening proceeds with 98% selectivity while preserving the ester moiety . DMC-catalyzed ring-opening polymerization yields polyethers with narrow dispersity (PDI = 1.09–1.22) . This dual functionality enables the construction of complex molecular architectures where the epoxide is selectively reacted in the presence of the intact ester, or vice versa, providing a synthetic versatility not available with mono-functional epoxy or ester monomers.

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